molecular formula C31H30N2O4S B610207 Promethazine hibenzate CAS No. 96590-75-9

Promethazine hibenzate

Cat. No.: B610207
CAS No.: 96590-75-9
M. Wt: 526.65
InChI Key: WCYMACWVZQIWLM-UHFFFAOYSA-N
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Description

Promethazine hibenzate is a phenothiazine derivative primarily used as an antihistamine, antiemetic, and sedative. Structurally, it features an aliphatic side chain at the N10 position of the phenothiazine core (Figure 1, ), distinguishing it from antipsychotic phenothiazines like chlorpromazine (piperazine side chain) or thioridazine (piperidine side chain) . This compound acts as a potent histamine H1 receptor antagonist, with additional anticholinergic and mild anti-dopaminergic activity .

Notably, promethazine has recently been repurposed as a β-amyloid (Aβ) imaging probe in positron emission tomography (PET), demonstrating blood-brain barrier penetration and selective binding to amyloid plaques in preclinical studies . This application highlights its versatility beyond traditional uses.

Properties

CAS No.

96590-75-9

Molecular Formula

C31H30N2O4S

Molecular Weight

526.65

IUPAC Name

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;2-(4-hydroxybenzoyl)benzoic acid

InChI

InChI=1S/C17H20N2S.C14H10O4/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h4-11,13H,12H2,1-3H3;1-8,15H,(H,17,18)

InChI Key

WCYMACWVZQIWLM-UHFFFAOYSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Promethazine hibenzate;  D08768;  D-08768;  D 08768.

Origin of Product

United States

Comparison with Similar Compounds

Chlorpromazine

  • Structure : Chlorpromazine has a piperazine side chain, enhancing dopamine D2 receptor antagonism compared to promethazine’s aliphatic chain .
  • Clinical Use : Primarily an antipsychotic, whereas promethazine is used for allergies, nausea, and sedation.
  • Side Effects : Chlorpromazine has higher extrapyramidal and metabolic risks; promethazine exhibits stronger sedation and anticholinergic effects .

Thioridazine

  • Structure : Piperidine side chain .
  • Clinical Use : Antipsychotic and antitubercular (MIC = 4–8 µg/mL against Mycobacterium tuberculosis). Promethazine lacks antitubercular activity but shares structural similarity, leading to cross-resistance in M. tuberculosis mutants .

Methdilazine

  • Structure : Similar aliphatic side chain to promethazine.
  • Clinical Use : Both are antihistamines, but methdilazine has weaker anticholinergic effects .

Non-Phenothiazine Antihistamines

Fexofenadine

  • Efficacy : In a double-blind study, fexofenadine achieved 80% inhibition of histamine-induced wheals at 4 hours vs. promethazine’s 52%. Effects lasted 8 hours for fexofenadine vs. 4 hours for promethazine .

Olopatadine

  • Efficacy : Superior to promethazine, with 99% wheal inhibition at 4 hours and sustained effects for 8 hours .
  • Mechanism : Dual H1 receptor antagonism and mast cell stabilization.

Other Therapeutic Comparators

Betahistine

  • Vertigo Management : In a double-blind trial, betahistine reduced vertigo symptoms (visual analog scale, VAS) more effectively than promethazine at 2–3 hours post-dose (p < 0.05) .

Imipramine

  • Structural Similarity: Tricyclic antidepressants and phenothiazines share a tricyclic core. However, imipramine acts as a serotonin-norepinephrine reuptake inhibitor, while promethazine lacks antidepressant activity .

Data Tables

Table 1: Antihistamine Efficacy in Wheal/Flare Inhibition

Drug Max. Wheal Inhibition (%) Duration (Hours) Sedation Score Increase
Promethazine 52 4 Significant (p < 0.05)
Fexofenadine 80 8 None
Olopatadine 99 8 None

Source:

Table 2: Phenothiazine Effects on Tubulin Assembly

Drug Tubulin Assembly CD Spectrum Alteration
Promethazine Enhances No effect
Chlorpromazine Inhibits Significant
Trifluoperazine Inhibits Significant

Source:

Q & A

Q. What analytical techniques are recommended for assessing the purity and stability of Promethazine hibenzate in experimental settings?

To ensure purity, high-performance liquid chromatography (HPLC) with UV detection is commonly employed. Chromatograms should be recorded, and peak responses measured to calculate purity percentages using validated formulas. For stability studies, accelerated degradation tests under varying pH, temperature, and light conditions can identify decomposition products . Researchers must report detailed parameters (e.g., column type, mobile phase, detection wavelength) and cross-validate results with mass spectrometry (MS) or nuclear magnetic resonance (NMR) when impurities are detected .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for permeability), sealed goggles, and lab coats. Respiratory protection is required for prolonged exposure .
  • Storage : Keep containers tightly sealed in dry, cool environments, away from incompatible substances (e.g., strong oxidizers) .
  • Spill Management : Collect contaminated material using non-reactive tools and dispose of it per institutional hazardous waste guidelines .

Q. How can researchers design experiments to evaluate this compound’s pharmacological interactions?

Preclinical studies should use standardized models such as:

  • Rodent Models : For analgesic or sedative effects, employ the hot-plate test (for central analgesia) or acetic acid-induced writhing (for peripheral effects). Dosing regimens should account for synergies, as seen in studies combining Promethazine with sodium oxybate .
  • Hypnotic Activity : Measure sleep latency and duration using the righting reflex test in mice, with controls for baseline sedation .

Advanced Research Questions

Q. How should researchers address contradictions in efficacy data, such as Promethazine’s failure to prevent anaphylactic reactions in clinical trials?

Contradictory findings require:

  • Mechanistic Re-evaluation : Investigate receptor specificity (e.g., H1 vs. H2 receptor blockade). Promethazine’s lack of H2 inhibition may explain its inefficacy in certain anaphylaxis models .
  • Statistical Rigor : Use sequential analysis (as in randomized trials) to terminate studies early if predefined efficacy boundaries are not met, reducing resource waste .
  • Dose-Response Studies : Optimize timing and dosage relative to co-administered agents (e.g., antivenoms) to rule out pharmacokinetic mismatches .

Q. What methodological considerations are essential when designing toxicity studies for this compound?

  • Endpoint Selection : Include histopathological analysis of target organs (e.g., liver, kidneys) and hematological parameters.
  • Chronic vs. Acute Exposure : For chronic toxicity, use OECD Guideline 452 protocols with escalating doses over 6–12 months.
  • Negative Controls : Account for solvent effects (e.g., dimethyl sulfoxide) in in vitro assays .
  • Data Transparency : Report batch-specific purity, storage conditions, and solvent interactions to ensure reproducibility .

Q. How can hypothesis-driven research frameworks improve investigations into this compound’s mechanisms?

  • Hypothesis Formulation : Example: “this compound reduces neuroinflammation via σ-1 receptor modulation.” Validate using siRNA knockdown or receptor-binding assays .
  • Experimental Controls : Include sham-treated groups and pharmacological antagonists (e.g., haloperidol for σ-1 receptor studies) to isolate target pathways.
  • Multimodal Validation : Combine behavioral assays (e.g., forced swim test for antidepressant effects) with biomarker analysis (e.g., IL-6, TNF-α levels) .

Tables for Quick Reference

Parameter Recommended Method Evidence Source
Purity AssessmentHPLC-UV with peak integration
Acute Toxicity ScreeningOECD Guideline 420 (Fixed Dose Procedure)
Receptor Binding StudiesRadioligand displacement assays
Safety Consideration Protocol Evidence Source
Respiratory ProtectionNIOSH-approved N95 masks for aerosols
Glove SelectionNitrile (tested via ASTM F739 standard)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Promethazine hibenzate
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Promethazine hibenzate

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